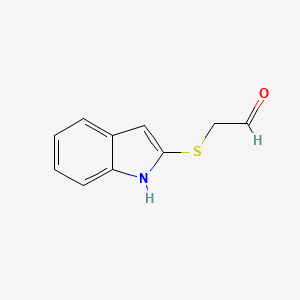

2-(1H-Indol-2-ylsulfanyl)acetaldehyde

Description

Properties

Molecular Formula |

C10H9NOS |

|---|---|

Molecular Weight |

191.25 g/mol |

IUPAC Name |

2-(1H-indol-2-ylsulfanyl)acetaldehyde |

InChI |

InChI=1S/C10H9NOS/c12-5-6-13-10-7-8-3-1-2-4-9(8)11-10/h1-5,7,11H,6H2 |

InChI Key |

YXFXYTSTHCNLTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)SCC=O |

Origin of Product |

United States |

Oxidation of 2 1h Indol 2 Ylsulfanyl Ethanol:an Alternative Pathway Involves the Synthesis of a Stable Alcohol Precursor, Which is then Oxidized to the Desired Aldehyde. This Route Begins with the S Alkylation of 1h Indole 2 Thiol Using a Suitable 2 Haloethanol, Such As 2 Bromoethanol, to Form 2 1h Indol 2 Ylsulfanyl Ethanol. This Intermediate Alcohol Can then Be Subjected to a Mild Oxidation Reaction to Furnish the Target Acetaldehyde. a Variety of Reagents Are Suitable for This Transformation, Including Dess Martin Periodinane Dmp , Swern Oxidation, or the Use of Activated Manganese Dioxide Mno₂ , the Latter of Which Has Been Successfully Used to Oxidize Other Indole Side Chain Alcohols.derpharmachemica.comthis Method Avoids the Direct Handling of Potentially Unstable Acetaldehyde Derivatives.

Chemo- and Regioselectivity in the Synthesis of 2-(1H-Indol-2-ylsulfanyl)acetaldehyde

Controlling selectivity is the paramount challenge in the synthesis of the target compound. The issues of regioselectivity (C2 vs. C3 functionalization) and chemoselectivity (N- vs. S-alkylation and reaction compatibility with the aldehyde group) must be carefully managed.

Regioselectivity: The indole (B1671886) ring is an electron-rich heterocycle, with the C3-position being the most nucleophilic and kinetically favored site for electrophilic attack and many C-H functionalization reactions. researchgate.netnih.gov Therefore, achieving selective thiolation at the C2-position requires specific strategies to override this natural reactivity.

Blocking the C3-Position: The simplest method to ensure C2-functionalization is to use an indole substrate where the C3-position is already substituted, thus physically blocking the more reactive site.

Directed C-H Activation: As discussed previously, installing a directing group on the indole ring, either at the N1 or C3 position, can steer a metal catalyst to activate the C-H bond at the C2-position specifically. bohrium.com

Catalyst Control: Certain transition metal catalysts exhibit an intrinsic preference for the C2-position, independent of directing groups. The Cp*Co(III)-catalyzed thiolation is a prime example of a system that favors C2-thiolation. rsc.org In other reactions, such as the oxidative Heck reaction, the choice of ligand has been shown to completely switch the regioselectivity between C2 and C3, demonstrating that the functionalization step following C-H activation can be the regioselectivity-determining step. nih.gov

Lithiation: Deprotonation of an N-protected indole with a strong base (e.g., n-butyllithium) typically occurs at the C2-position, allowing for subsequent quenching with a sulfur electrophile to achieve regiochemically pure C2-thiolation. researchgate.net

Chemoselectivity: Beyond regiochemistry, other selectivity issues must be addressed.

N- vs. S-Alkylation: When using the 1H-indole-2-thiol intermediate, both the nitrogen and sulfur atoms are potential nucleophiles. However, due to the principles of Hard and Soft Acids and Bases (HSAB), the soft sulfur atom (thiolate) will preferentially react with soft electrophiles like alkyl halides over the harder nitrogen atom, leading to selective S-alkylation.

Aldehyde Stability: The acetaldehyde (B116499) functional group is sensitive to both acidic and basic conditions and is susceptible to oxidation and polymerization. Therefore, synthetic steps following its introduction must be conducted under mild and controlled conditions. The use of a protected aldehyde, such as a dimethyl acetal, is a common and effective strategy to circumvent these issues, with the aldehyde being deprotected in the final step of the synthesis.

Chemical Reactivity and Transformation Pathways of 2 1h Indol 2 Ylsulfanyl Acetaldehyde

Reactivity Profile of the Acetaldehyde (B116499) Functional Group

The acetaldehyde functional group, characterized by a reactive carbonyl (C=O) group, is the primary site for a variety of nucleophilic addition and condensation reactions. Its chemistry is central to the synthetic utility of the parent molecule.

Aldehyde Condensation Reactions, including Schiff Base Formation

Condensation reactions involving the aldehyde group provide a powerful pathway for forming new carbon-carbon and carbon-nitrogen bonds.

Aldol (B89426) Condensation: The acetaldehyde moiety of 2-(1H-Indol-2-ylsulfanyl)acetaldehyde possesses α-hydrogens (on the carbon adjacent to the carbonyl group), making it susceptible to aldol condensation under basic or acidic conditions. In a base-catalyzed reaction, an enolate is formed which can then act as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. This addition reaction yields a β-hydroxy aldehyde. Subsequent heating can lead to dehydration, forming a more stable α,β-unsaturated aldehyde. This can occur as a self-condensation or a crossed-condensation with other enolizable aldehydes or ketones.

Schiff Base Formation: The carbonyl group readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. nih.govresearchgate.netorientjchem.org This reaction is typically catalyzed by acid and proceeds through a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond. orientjchem.org Indole (B1671886) aldehydes are known to form stable Schiff bases with a variety of amines, including amino acids and aminophenols. nih.gov The formation of these derivatives is a common strategy in medicinal chemistry to generate novel bioactive compounds. researchgate.netorientjchem.orguodiyala.edu.iq

| Reaction Type | Reactant | Product Type | General Conditions |

|---|---|---|---|

| Aldol Condensation (Self) | 2-(1H-Indol-2-ylsulfanyl)acetaldehyde (2 equiv.) | β-Hydroxy Aldehyde / α,β-Unsaturated Aldehyde | Aqueous acid or base (e.g., NaOH), often with heat for dehydration |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalysis, removal of water |

Oxidation and Reduction Chemistry of the Aldehyde Moiety

The oxidation state of the aldehyde carbon can be readily altered through oxidation or reduction, leading to the formation of carboxylic acids or primary alcohols, respectively.

Oxidation: Aldehydes are highly susceptible to oxidation, yielding the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Mild reagents like Tollens' reagent (Ag(NH₃)₂⁺) or Fehling's solution can be used, as well as stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The oxidation of 2-(1H-Indol-2-ylsulfanyl)acetaldehyde would produce 2-(1H-Indol-2-ylsulfanyl)acetic acid. Enzymatic oxidation of similar indole acetaldehydes has also been studied, for instance, using horseradish peroxidase. dtic.mil

Reduction: The aldehyde group can be reduced to a primary alcohol. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents act as nucleophiles, adding a hydride ion (H⁻) to the electrophilic carbonyl carbon. A subsequent workup with a proton source yields the alcohol. The reduction of 2-(1H-Indol-2-ylsulfanyl)acetaldehyde would result in the formation of 2-(1H-Indol-2-ylsulfanyl)ethanol. Another established method is the Meerwein-Ponndorf-Verley reduction, which uses aluminum alkoxides. organicreactions.org

Nucleophilic Addition and Related Transformations

The polarized carbon-oxygen double bond of the acetaldehyde group makes the carbonyl carbon highly electrophilic and thus a prime target for a wide range of nucleophiles.

Acetal Formation: In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals. With an excess of the alcohol, the reaction proceeds further to form a stable acetal. This reaction is reversible and is often used to protect the aldehyde group during other synthetic transformations.

Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into an alkene. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), resulting in the formation of a new carbon-carbon double bond in place of the carbon-oxygen double bond.

Grignard Reaction: Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the carbonyl carbon. This reaction, followed by an acidic workup, produces a secondary alcohol.

| Reaction Type | Nucleophile/Reagent | Intermediate/Product Type | General Conditions |

|---|---|---|---|

| Acetal Formation | Alcohol (R-OH, 2 equiv.) | Acetal | Acid catalyst (e.g., H₂SO₄), removal of water |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Anhydrous solvent (e.g., THF, ether) |

| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol | Anhydrous ether solvent, followed by aqueous workup |

Intrinsic Reactivity of the Indole Nucleus

The indole ring is an electron-rich heteroaromatic system that preferentially undergoes electrophilic substitution. Its π-system can also participate in cycloaddition reactions, although this often requires overcoming the energetic barrier of disrupting aromaticity.

Electrophilic Substitution at the C2, C3, and N1 Positions of the Indole Ring

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a cationic intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Substitution at C3: Indole itself displays high reactivity towards electrophiles, with a strong preference for substitution at the C3 position. This regioselectivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) through resonance without disrupting the aromaticity of the fused benzene (B151609) ring. In 2-(1H-Indol-2-ylsulfanyl)acetaldehyde, the C2 position is already substituted. While the thioether group can influence the ring's reactivity, electrophilic attack is still overwhelmingly favored at the vacant and highly nucleophilic C3 position for reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

Substitution at C2: Direct electrophilic attack at C2 is generally disfavored. In the target molecule, this position is already occupied. Nucleophilic substitution at C2 is possible under specific conditions, particularly if the indole nitrogen is modified with activating groups like a 1-methoxy group. nii.ac.jp

Substitution at N1: The N-H proton of the indole ring is weakly acidic and can be removed by a strong base (e.g., NaH). wikipedia.org The resulting indolyl anion is a potent nucleophile and can readily react with electrophiles like alkyl halides or acyl chlorides, leading to N-alkylation or N-acylation products, respectively. This provides a straightforward method for modifying the indole nitrogen.

Cycloaddition Reactions Involving the Indole π-System

The C2-C3 double bond of the indole nucleus possesses alkene-like character and can participate in various cycloaddition reactions. wikipedia.org

[4+2] Cycloaddition (Diels-Alder Reaction): The indole C2-C3 π-bond can act as a dienophile in Diels-Alder reactions, reacting with a suitable diene. wikipedia.org This provides a route to complex, fused-ring systems. Conversely, vinyl-substituted indoles can function as the diene component. umn.edubeilstein-journals.org Intramolecular Diels-Alder reactions are particularly effective for constructing polycyclic indole alkaloids. wikipedia.orgnih.govacs.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between the indole C2-C3 double bond and alkenes are a well-documented method for synthesizing cyclobutane-fused indoline (B122111) structures. nih.gov These reactions often proceed via a triplet 1,4-biradical intermediate upon photo-excitation of the indole moiety. nih.govcdnsciencepub.com This strategy is valuable for creating sp³-rich scaffolds from flat aromatic precursors. nih.govacs.org

| Position | Reaction Type | Typical Reagents | Product Type |

|---|---|---|---|

| C3 | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration), Br₂ (Halogenation), RCOCl/AlCl₃ (Acylation) | 3-Substituted Indole |

| N1 | Alkylation/Acylation | Base (e.g., NaH) followed by R-X or RCOCl | 1-Substituted Indole |

| C2=C3 | [4+2] Cycloaddition (Diels-Alder) | Diene (Indole as dienophile) | Fused Polycyclic System |

| C2=C3 | [2+2] Photocycloaddition | Alkene, UV light | Cyclobutane-fused Indoline |

Chemical Behavior of the Thioether Linkage

The thioether linkage in 2-(1H-Indol-2-ylsulfanyl)acetaldehyde is a key site for chemical transformations, including C-S bond cleavage and oxidation of the sulfur atom.

C-S Bond Cleavage and Radical Generation

The carbon-sulfur bond in thioethers can be cleaved under various conditions, often proceeding through radical or ionic intermediates. While direct studies on 2-(1H-Indol-2-ylsulfanyl)acetaldehyde are not available, related research on other thioethers provides insight into potential cleavage pathways.

Metal-free methods for C(sp3)-S bond cleavage in thioethers have been developed using reagents like N-chlorosuccinimide (NCS), which can lead to the formation of aryl aldehydes from arylmethyl thioethers. mdpi.com This suggests that under similar conditions, the C-S bond in 2-(1H-Indol-2-ylsulfanyl)acetaldehyde could potentially be cleaved. Additionally, visible-light-mediated oxidative C-S bond cleavage of benzyl (B1604629) thiols has been demonstrated, resulting in the formation of aldehydes and ketones. rsc.org

Radical-promoted cyclization of methylthiolated alkynones, involving a C(sp2)-S bond formation and C(sp3)-S bond cleavage sequence, has been used to synthesize thiochromone (B8434766) derivatives. This indicates that radical pathways can be effective for C-S bond manipulations in sulfur-containing compounds.

It is important to note that the stability of the resulting indolyl radical or cation would play a significant role in the feasibility of C-S bond cleavage at the C2 position of the indole ring.

Oxidation States of Sulfur (Sulfoxides, Sulfones)

The sulfur atom in the thioether linkage is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. This transformation is a common reaction for thioethers and can be achieved with a variety of oxidizing agents.

Hydrogen peroxide is a common and environmentally friendly oxidant for the conversion of sulfides to sulfoxides and sulfones. rsc.orgrsc.orgresearchgate.netresearchgate.net The selectivity of the oxidation (sulfoxide vs. sulfone) can often be controlled by the reaction conditions and the choice of catalyst. For instance, a metal-free quinoid catalyst has been shown to promote the chemoselective, light-induced oxidation of thioethers to sulfoxides using oxygen as the oxidant. organic-chemistry.org

The presence of the indole nucleus may influence the oxidation of the thioether. The electron-rich nature of the indole ring could potentially affect the reactivity of the sulfur atom. Conversely, the oxidation of the sulfur to the more electron-withdrawing sulfoxide (B87167) and sulfone groups would, in turn, modulate the electronic properties of the indole ring.

Table 1: Common Oxidizing Agents for Thioether to Sulfoxide/Sulfone Transformation

| Oxidizing Agent | Product(s) | Conditions | Reference(s) |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Catalytic (e.g., TS-1, polyoxomolybdates) or uncatalyzed | rsc.orgrsc.orgresearchgate.net |

| N-Chlorosuccinimide (NCS) | Aryl Aldehydes (via C-S cleavage) | Metal-free | mdpi.com |

| Oxygen (O₂) | Sulfoxide | Metal-free, light-induced with quinoid catalyst | organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Unsymmetrical Disulfides (via C-S cleavage) | Metal-free | organic-chemistry.org |

Synergistic and Antagonistic Effects of Multiple Functional Groups on Reactivity

The reactivity of 2-(1H-Indol-2-ylsulfanyl)acetaldehyde is not simply the sum of the reactivities of its individual functional groups. The indole, thioether, and acetaldehyde moieties can interact in a synergistic or antagonistic manner, leading to unique chemical behavior.

The indole nucleus is an electron-rich aromatic system, prone to electrophilic substitution, primarily at the C3 position. The thioether group at the C2 position, being an electron-donating group, would be expected to further activate the indole ring towards electrophilic attack. This represents a synergistic effect where the thioether enhances the inherent reactivity of the indole.

Conversely, the acetaldehyde group is an electrophilic center and can undergo nucleophilic addition. The presence of the nucleophilic indole ring and the thioether could lead to intramolecular reactions. For example, under acidic conditions, the aldehyde could be protonated, making it more electrophilic and susceptible to intramolecular attack by the indole C3 position, potentially leading to cyclization products. The feasibility of such intramolecular cyclizations has been demonstrated for other indole derivatives. researchgate.netrsc.orgrsc.org

The reactivity of the thioether can also be influenced by the other functional groups. For instance, the electron-rich indole ring might stabilize intermediates formed during reactions at the sulfur atom. The aldehyde group, being electron-withdrawing, could have a modest deactivating effect on the indole ring's nucleophilicity, representing a slight antagonistic effect.

Table 2: Potential Interplay of Functional Groups in 2-(1H-Indol-2-ylsulfanyl)acetaldehyde

| Functional Group Interaction | Potential Effect | Type of Effect |

| Thioether on Indole | Increased electron density of the indole ring, enhanced reactivity towards electrophiles. | Synergistic |

| Indole on Thioether | Stabilization of intermediates at the sulfur atom. | Synergistic |

| Acetaldehyde and Indole | Potential for intramolecular cyclization via nucleophilic attack of the indole on the protonated aldehyde. | Synergistic (for cyclization) |

| Acetaldehyde on Indole | Slight deactivation of the indole ring's nucleophilicity due to the electron-withdrawing nature of the carbonyl. | Antagonistic |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the stability and reactivity of a molecule. For a compound like 2-(1H-Indol-2-ylsulfanyl)acetaldehyde, these calculations would provide insight into its electronic makeup and energy landscape.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

While specific DFT studies on the reaction mechanisms involving 2-(1H-Indol-2-ylsulfanyl)acetaldehyde are not documented, DFT is a widely used method to explore chemical reactions. Such studies typically involve mapping the potential energy surface of a reaction, identifying the structures of reactants, products, and crucial transition states. For instance, DFT calculations at levels like B3LYP/6-31+G(d) are often used to investigate reaction mechanisms, such as cycloadditions or rearrangements, by locating transition states and calculating activation energies. researchgate.netnih.gov This approach helps in understanding the feasibility and pathways of potential reactions.

Conformational Analysis and Molecular Geometry Optimization

The flexibility of the acetaldehyde-sulfanyl side chain attached to the indole (B1671886) ring suggests that 2-(1H-Indol-2-ylsulfanyl)acetaldehyde can exist in multiple conformations. Conformational analysis, typically performed using computational methods, would identify the most stable three-dimensional arrangements of the atoms. This process involves optimizing the molecular geometry to find energy minima on the potential energy surface. Studies on similar flexible molecules often use computational levels like MP2/aug-cc-pVTZ to determine the relative energies and geometries of different conformers. nih.gov Such analysis is crucial as the conformation can significantly influence the molecule's physical, chemical, and biological properties.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Quantum mechanics, particularly DFT, has become a popular method for predicting NMR chemical shifts with reasonable accuracy, often achieving root mean square errors of 0.2–0.4 ppm for ¹H shifts. nih.gov Although a specific computational analysis of the NMR spectrum for 2-(1H-Indol-2-ylsulfanyl)acetaldehyde is not available, such a study would involve calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts would then be correlated with experimental data to confirm the structure.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The structure of 2-(1H-Indol-2-ylsulfanyl)acetaldehyde allows for potential intramolecular interactions. For example, a hydrogen bond could form between the N-H group of the indole ring and the oxygen atom of the acetaldehyde (B116499) moiety, depending on the molecule's conformation. Steric effects between the side chain and the indole ring would also play a role in determining the preferred geometry. Computational methods like Natural Bond Orbital (NBO) analysis can be used to identify and quantify such non-covalent interactions, providing insights into the forces that stabilize certain conformations.

Exploration of Molecular Orbitals and Reactivity Indices

The reactivity of a molecule is governed by its electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals can predict the sites most susceptible to electrophilic and nucleophilic attack. Reactivity indices, derived from conceptual DFT, such as electrophilicity and nucleophilicity, can further quantify the reactive nature of the compound. researchgate.net For 2-(1H-Indol-2-ylsulfanyl)acetaldehyde, this analysis would highlight the reactive centers, such as the indole nitrogen, the sulfur atom, and the carbonyl group, guiding the understanding of its chemical behavior.

Synthetic Utility and Applications in Organic Synthesis

Role as a Building Block for Complex Heterocyclic Architectures

The strategic placement of reactive functional groups allows 2-(1H-Indol-2-ylsulfanyl)acetaldehyde to participate in a variety of cyclization and condensation reactions, serving as a linchpin for the assembly of polycyclic and substituted heterocyclic compounds.

Precursor for the Synthesis of β-Carboline Derivatives

The β-carboline skeleton is a core structural motif in many natural alkaloids and pharmacologically active compounds. The Pictet-Spengler reaction is a cornerstone of β-carboline synthesis, involving the acid-catalyzed condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by cyclization. wikipedia.orgnih.gov

In this context, 2-(1H-Indol-2-ylsulfanyl)acetaldehyde can serve as the aldehyde component. The reaction with tryptamine proceeds through the initial formation of a Schiff base, which under acidic conditions, generates an electrophilic iminium ion. wikipedia.orgrsc.org This intermediate then undergoes an intramolecular electrophilic attack by the electron-rich C3 position of the tryptamine indole (B1671886) ring to form a new six-membered ring, yielding a 1,2,3,4-tetrahydro-β-carboline. The resulting product is distinguished by a 1-[(1H-indol-2-yl)sulfanylmethyl] substituent at the C1 position, introducing a novel structural element into the β-carboline framework. Various Brønsted or Lewis acids can be employed to catalyze this transformation. rsc.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Tryptamine | 2-(1H-Indol-2-ylsulfanyl)acetaldehyde | 1-[(1H-Indol-2-yl)sulfanylmethyl]-1,2,3,4-tetrahydro-β-carboline | Pictet-Spengler Reaction |

Formation of Bis(indolyl)methanes (BIMs) and Related Indole Conjugates

Bis(indolyl)methanes (BIMs) are a class of compounds characterized by two indole units linked by a methylene bridge, often substituted. They are typically synthesized via the electrophilic substitution of two equivalents of indole with an aldehyde or ketone, a reaction frequently catalyzed by protic or Lewis acids. orientjchem.orgresearchgate.net

2-(1H-Indol-2-ylsulfanyl)acetaldehyde is a suitable aldehyde substrate for this transformation. The general mechanism involves the acid-catalyzed activation of the aldehyde's carbonyl group, making it highly electrophilic. orientjchem.org This prompts a nucleophilic attack from the C3 position of a first indole molecule, forming a carbinol intermediate. Subsequent protonation and loss of water generate a stabilized carbocation, which is then rapidly intercepted by a second indole molecule at its C3 position to yield the final BIM product. orientjchem.org The use of 2-(1H-Indol-2-ylsulfanyl)acetaldehyde results in a BIM with a complex substituent at the central methane carbon, specifically a 1-(1H-Indol-2-ylsulfanyl)ethyl group. A wide range of catalysts, including NiSO₄·6H₂O, silica nanoparticles, and various solid acids, have been shown to be effective for this type of condensation. researchgate.netresearchgate.net

Integration into Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly valued for their efficiency and atom economy in generating molecular complexity. nih.gov Aldehydes are frequent participants in many named MCRs, including the Mannich, Biginelli, and Hantzsch reactions. mdpi.com

The aldehyde functionality of 2-(1H-Indol-2-ylsulfanyl)acetaldehyde allows for its incorporation into such synthetic strategies. For example, in an imine-based MCR like the Povarov reaction, it could first condense with an aniline to form an imine. This in-situ generated imine can then undergo a [4+2] cycloaddition with an electron-rich alkene, leading to the formation of highly substituted tetrahydroquinolines. Similarly, in isocyanide-based MCRs, such as the Ugi or Passerini reactions, the aldehyde can react with an amine, a carboxylic acid, and an isocyanide to rapidly assemble complex peptide-like structures or α-acyloxy carboxamides bearing the unique indolylsulfanylmethyl side chain. nih.govrug.nl This approach provides a powerful route to novel compound libraries with diverse functionalities. researchgate.net

Synthesis of Other Indole-Fused Polycycles and Diverse Heterocyclic Systems

The dual reactivity of 2-(1H-Indol-2-ylsulfanyl)acetaldehyde makes it a prime candidate for constructing indole-fused polycyclic systems. chemistryviews.orgnih.gov Intramolecular reactions can be envisioned where the aldehyde moiety reacts with the indole ring of the same molecule. For instance, under acidic conditions, an intramolecular Friedel-Crafts-type reaction could occur between the protonated aldehyde and the nucleophilic C3 position of the indole. This cyclization, followed by dehydration, would forge a new five-membered ring, leading to thieno[2,3-b]indole derivatives.

Furthermore, the compound can be used to build other diverse heterocyclic systems. researchgate.netnih.gov The aldehyde group can participate in condensation reactions with various binucleophiles. Reaction with hydrazine or substituted hydrazines could yield pyrazole derivatives, while condensation with β-dicarbonyl compounds in the presence of ammonia, as in the Hantzsch pyridine synthesis, could afford substituted pyridines. nih.gov These strategies highlight the molecule's potential to generate a wide range of heterocyclic scaffolds. nih.gov

Strategies for Further Functionalization and Derivatization of the Indole Nucleus

The indole nucleus within 2-(1H-Indol-2-ylsulfanyl)acetaldehyde remains amenable to further chemical modification, allowing for the synthesis of a diverse array of derivatives. The most common site for electrophilic substitution on an indole ring is the C3 position, due to its high electron density.

To prevent unwanted reactions with the aldehyde, it can first be protected, for example, as a dimethyl acetal. Following protection, classic indole functionalization reactions can be performed. These include:

Mannich reaction: Treatment with formaldehyde and a secondary amine (e.g., dimethylamine) in the presence of acid yields a gramine-type derivative at the C3 position.

Vilsmeier-Haack reaction: Using phosphorus oxychloride and dimethylformamide introduces a formyl group at C3.

Friedel-Crafts acylation: Reaction with an acyl chloride or anhydride in the presence of a Lewis acid attaches an acyl group to the C3 position.

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce halogen atoms at various positions on the indole ring, which can then be used in cross-coupling reactions. mdpi.com

These derivatization strategies allow for the systematic modification of the indole core, providing access to a wide range of analogs for structure-activity relationship studies. nih.gov

Development of Novel Methodologies Leveraging the Unique Reactivity of the Acetaldehyde (B116499) and Thioether Moetities

The side chain of 2-(1H-Indol-2-ylsulfanyl)acetaldehyde offers two distinct functional handles—the acetaldehyde and the thioether—for novel synthetic transformations.

The acetaldehyde moiety is a versatile functional group that can undergo a wide range of chemical reactions beyond simple condensations:

Oxidation: It can be oxidized to the corresponding carboxylic acid, 2-(1H-indol-2-ylsulfanyl)acetic acid, using standard oxidizing agents.

Reduction: Reduction with agents like sodium borohydride (B1222165) yields the alcohol, 2-(1H-indol-2-ylsulfanyl)ethanol.

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides access to a variety of substituted N-[2-(1H-indol-2-ylsulfanyl)ethyl]amines.

Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.

Derivatization: The aldehyde can be derivatized with reagents like 2,4-dinitrophenylhydrazine (DNPH) for characterization and quantification purposes. nih.govnih.gov

The thioether linkage provides another site for reactivity:

Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone using agents like m-CPBA or hydrogen peroxide. This changes the electronic properties of the side chain and can facilitate elimination reactions.

Raney Nickel Desulfurization: Treatment with Raney nickel can cleave the carbon-sulfur bonds, which could be used to remove the sulfur atom and generate a 2-ethylindole derivative from the corresponding alcohol or alkane.

Leveraging the combined reactivity of these groups allows for the design of complex, multi-step synthetic sequences to build highly functionalized molecules from a single, versatile starting material.

Future Research Directions in 2 1h Indol 2 Ylsulfanyl Acetaldehyde Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The advancement of organic synthesis is increasingly linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. rug.nl Future research into the synthesis of 2-(1H-Indol-2-ylsulfanyl)acetaldehyde will likely focus on moving away from traditional methods that may rely on hazardous solvents or stoichiometric reagents. researchgate.net

Key areas for development include:

Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product. rsc.org Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all reactants, represent a promising strategy. researchgate.net

Green Solvents and Catalysts: Investigating the use of environmentally benign solvents such as water, ethanol, ionic liquids, or deep eutectic solvents to replace conventional volatile organic compounds (VOCs). mdpi.com Furthermore, the development of recyclable heterogeneous catalysts or metal-free catalytic systems can significantly reduce waste and environmental impact. rsc.orgresearchgate.net

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity under mild, aqueous conditions. numberanalytics.com For instance, enzymes could be explored for the stereoselective formation of the C-S bond or for other functional group interconversions, a stark contrast to the often harsh conditions required in traditional chemical synthesis. acs.org

Alternative Energy Sources: Techniques like mechanochemistry (ball-milling), which can facilitate solvent-free reactions, offer a path to reduced solvent waste and potentially novel reactivity. acs.orgresearchgate.net

| Parameter | Traditional Synthetic Routes | Future Sustainable Routes |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., halogenated hydrocarbons) | Water, ethanol, ionic liquids, deep eutectic solvents, or solvent-free conditions. rug.nlmdpi.com |

| Catalysts | Stoichiometric reagents, precious metal catalysts. researchgate.net | Recyclable heterogeneous catalysts, organocatalysts, biocatalysts. rsc.orgnumberanalytics.com |

| Efficiency | Often multi-step with purification required at each stage. | One-pot multicomponent reactions, tandem or cascade reactions. researchgate.net |

| Energy Input | Conventional heating (reflux). | Microwave irradiation, ultrasound, mechanochemical mixing (ball-milling). researchgate.netacs.org |

| Waste | Significant generation of solvent and reagent waste. | Minimized waste through atom economy and catalyst recycling. rsc.org |

Unveiling Novel Reactivity Pathways and Comprehensive Mechanistic Understanding

The trifunctional nature of 2-(1H-Indol-2-ylsulfanyl)acetaldehyde—possessing an indole ring, a thioether linkage, and an aldehyde group—suggests a rich and largely unexplored reactivity profile. Future work should aim to systematically map these reaction pathways.

Aldehyde Chemistry: The aldehyde group is a versatile handle for a multitude of classic and modern organic transformations, including Wittig reactions, aldol (B89426) condensations, reductive aminations, and imine formations. Exploring these reactions would provide a library of C3-functionalized indole-2-thiol derivatives.

Indole Nucleus Reactivity: The indole ring itself can participate in various reactions. A particularly promising area is cycloaddition chemistry. The C2-C3 double bond of the indole can act as a dienophile in Diels-Alder reactions, potentially leading to complex polycyclic structures. nih.govresearchgate.netnih.gov Dearomative cycloadditions, such as (4+3) cycloadditions, could also be explored to construct novel seven-membered ring systems fused to the indole core. acs.org

Thioether Reactivity: The thioether linkage is not merely a passive linker. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which would modulate the electronic properties and biological activity of the molecule. Furthermore, the sulfur atom could direct ortho-lithiation or participate in rearrangements.

Mechanistic Insights: A deep understanding of why certain reaction pathways are favored is crucial for rational design and optimization. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into transition states and reaction energetics. researchgate.netrsc.org These theoretical predictions, when combined with experimental kinetic studies and intermediate characterization, will allow for a comprehensive mechanistic understanding of both existing and newly discovered transformations. researchgate.netnih.gov

| Reactive Moiety | Reaction Type | Potential Products | Research Focus |

|---|---|---|---|

| Acetaldehyde (B116499) | Reductive Amination | Substituted 2-(1H-Indol-2-ylsulfanyl)ethanamines | Library synthesis for biological screening. |

| Acetaldehyde | Wittig Olefination | Allylic thioethers | Access to new building blocks. |

| Indole C2-C3 Bond | [4+2] Cycloaddition | Tetrahydrocarbazole derivatives. nih.gov | Construction of complex polycyclic scaffolds. |

| Indole C2-C3 Bond | (4+3) Cycloaddition | Cyclohepta[b]indoles. acs.org | Synthesis of novel seven-membered heterocyclic systems. |

| Thioether | Oxidation | Sulfoxides and Sulfones | Modulation of electronic properties and biological activity. |

Exploration of its Utility in Chemical Biology as a Molecular Probe Scaffold

Molecular probes are essential tools for visualizing and understanding complex biological processes. nih.gov The unique combination of structural motifs in 2-(1H-Indol-2-ylsulfanyl)acetaldehyde makes it an attractive scaffold for the design of novel probes. mdpi.com

Fluorogenic Core: The indole ring is a well-known fluorophore. mdpi.com Its photophysical properties can be modulated by substitution, making it a versatile component in fluorescent probes. Future research could focus on modifying the indole N-H or benzene (B151609) ring positions to tune the emission wavelength, potentially into the near-infrared (NIR) range for deeper tissue imaging. nih.gov

Reactive Handle for Analyte Recognition: The aldehyde group is an electrophilic center that can react with specific nucleophiles. This reactivity could be harnessed to design "turn-on" or ratiometric probes that signal the presence of specific biological analytes, such as amines, hydrazines, or even reactive oxygen species, through the formation of a new, more fluorescent conjugate.

Thioether Linker: The thioether bond provides a stable yet potentially cleavable linkage. nih.gov While stable under general physiological conditions, specific stimuli (e.g., certain enzymatic activities or highly reductive environments) could cleave this bond. This feature could be exploited in designing probes for specific enzyme activities or redox states within cells. acs.org Thiol-based linkers are also valuable for surface immobilization in biosensor development. mdpi.com

| Structural Feature | Potential Role in Probe Design | Example Application |

|---|---|---|

| Indole Nucleus | Intrinsic fluorophore; scaffold for tuning photophysical properties. mdpi.comnih.gov | Core of a fluorescent probe for cellular imaging. |

| Aldehyde Group | Reactive site for analyte binding and signal transduction. thermofisher.com | Designing a chemosensor for biogenic amines or hydrazines. |

| Thioether Linkage | Stable linker for attaching targeting moieties or for surface immobilization. nih.govmdpi.com | Connecting the indole fluorophore to a mitochondria-targeting group. nih.gov |

| Entire Scaffold | Platform for developing probes with unique sensing mechanisms (e.g., ICT, FRET). | Creating a ratiometric probe for pH or specific ions. |

Integration with Advanced Synthetic Techniques (e.g., Flow Chemistry, Photoredox Catalysis)

The translation of laboratory-scale synthesis to practical, scalable production can be challenging. Advanced synthetic technologies like flow chemistry and photoredox catalysis offer powerful solutions. springerprofessional.de

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety (especially when dealing with reactive intermediates), improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. mdpi.comnih.gov Applying flow chemistry to the synthesis of 2-(1H-Indol-2-ylsulfanyl)acetaldehyde could lead to higher yields, greater purity, and the ability to produce material on demand. ucsb.eduuc.pt Multi-step sequences, such as the formation of the indole core followed by C-S bond formation, could be telescoped into a single, continuous process, minimizing manual handling and purification steps.

Photoredox Catalysis: This technique uses visible light to generate highly reactive radical intermediates under exceptionally mild conditions. researchgate.netresearchgate.net It opens up new avenues for bond formation that are often difficult to achieve with traditional thermal methods. Photoredox catalysis could be employed for the initial C-S bond formation or for subsequent C-H functionalization of the indole ring, allowing for the introduction of diverse functional groups without the need for pre-functionalized starting materials. nih.govamanote.comunipr.itresearchgate.net

Synergistic Integration: The combination of photoredox catalysis and flow chemistry is particularly powerful. springerprofessional.denih.gov Flow reactors are ideal for photochemical reactions as they ensure uniform irradiation of the reaction mixture, overcoming the light penetration issues that plague large-scale batch photoreactors. beilstein-journals.orgresearchgate.net A continuous photoredox flow process could represent the most efficient, scalable, and sustainable method for the future production and derivatization of 2-(1H-Indol-2-ylsulfanyl)acetaldehyde.

| Parameter | Conventional Batch Synthesis | Integrated Flow/Photoredox Approach |

|---|---|---|

| Reaction Conditions | Often requires elevated temperatures, inert atmospheres. | Mild conditions (room temperature), ambient atmosphere possible. nih.gov |

| Safety | Handling of potentially hazardous reagents and intermediates in large quantities. | Small reactor volumes minimize risk; transient reactive species are contained. springerprofessional.de |

| Scalability | Difficult; requires larger glassware and poses heat transfer challenges. | Easily scalable by extending reaction time ("numbering-up"). mdpi.com |

| Efficiency & Yield | Can be limited by side reactions and mass/heat transfer issues. | Often higher yields and purity due to precise control. nih.gov |

| Novel Reactivity | Limited to traditional thermal reaction pathways. | Access to novel radical-mediated transformations. researchgate.netresearchgate.net |

Q & A

Q. What established synthetic methodologies are available for 2-(1H-Indol-2-ylsulfanyl)acetaldehyde?

Synthesis typically involves functionalizing the indole scaffold via nucleophilic substitution or condensation reactions. For example, [5+1]-annulation strategies (used for structurally similar indole-phenol derivatives) can be adapted by substituting phenol with sulfanyl groups . Additionally, formimidate-mediated cyclization (as demonstrated in ethyl N-(3-cyano-1H-indol-2-yl)formimidate synthesis) provides a template for introducing acetaldehyde moieties . Key steps include protecting reactive indole NH groups and optimizing solvent polarity to stabilize intermediates.

Q. Which spectroscopic techniques are critical for characterizing 2-(1H-Indol-2-ylsulfanyl)acetaldehyde?

Comprehensive characterization requires:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (using SHELX software ) for unambiguous structural determination, as demonstrated in 2-(1H-indol-3-yl)acetohydrazide studies .

- IR spectroscopy to identify functional groups like sulfanyl and aldehyde.

Q. How is this compound utilized in medicinal chemistry research?

While direct studies on 2-(1H-Indol-2-ylsulfanyl)acetaldehyde are limited, analogous indole derivatives (e.g., 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide) serve as intermediates in designing antimicrobial or anticancer agents . The sulfanyl group may enhance reactivity in cross-coupling reactions for drug candidate diversification.

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yields for indole derivatives?

Discrepancies often arise from variations in catalysts, solvent systems, or reaction kinetics. To resolve these:

- Reproduce conditions with rigorous control of temperature and stoichiometry.

- Use HPLC or GC-MS to monitor intermediate stability and byproduct formation.

- Apply statistical tools (e.g., Design of Experiments) to optimize parameters, as seen in high-throughput reaction datasets .

Q. What computational methods elucidate the reactivity of 2-(1H-Indol-2-ylsulfanyl)acetaldehyde?

- Density Functional Theory (DFT) calculates electronic properties (e.g., frontier molecular orbitals) to predict nucleophilic/electrophilic sites.

- Molecular docking explores interactions with biological targets (e.g., enzymes), leveraging structural data from crystallography .

- Molecular dynamics simulations assess conformational stability in solution, critical for designing derivatives with improved bioavailability .

Q. What protocols are recommended for crystallographic refinement using SHELX?

- Use SHELXL for small-molecule refinement: input .hkl files, define space groups (e.g., orthorhombic Pbca for indole derivatives ), and apply restraints for disordered atoms.

- Validate models with R-factors (<5%) and check for hydrogen bonding networks (e.g., NH···O interactions in acetohydrazide structures ).

- Cross-reference with Cambridge Structural Database entries for similar indole systems .

Q. How can the sulfanyl group’s electronic effects be leveraged in mechanistic studies?

- Perform kinetic isotope effect (KIE) experiments to probe rate-determining steps in sulfanyl-mediated reactions.

- Compare reaction pathways (e.g., nucleophilic aromatic substitution) with non-sulfanyl analogs using in situ IR or Raman spectroscopy .

- Analyze Hammett plots to quantify substituent effects on reaction rates .

Methodological Notes

- Synthetic Optimization : Prioritize anhydrous conditions for aldehyde stability, as acetaldehyde derivatives are prone to oxidation.

- Data Validation : Cross-check crystallographic data with spectroscopic results to resolve ambiguities (e.g., tautomerism in indole systems ).

- Theoretical-Experimental Synergy : Combine computational predictions with empirical testing to validate reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.